Sodium 4-hydroxybenzoate

Catalog No.
S651333
CAS No.
114-63-6
M.F
C7H6NaO3
M. Wt
161.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-hydroxybenzoate

CAS Number

114-63-6

Product Name

Sodium 4-hydroxybenzoate

IUPAC Name

sodium;4-hydroxybenzoate

Molecular Formula

C7H6NaO3

Molecular Weight

161.11 g/mol

InChI

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);

InChI Key

UUJAFUUULNATAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O.[Na]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])O.[Na+]

The exact mass of the compound Sodium 4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium 4-hydroxybenzoate (CAS 114-63-6) is the sodium salt of 4-hydroxybenzoic acid. It is a highly water-soluble, bifunctional aromatic compound featuring both a reactive phenolic hydroxyl group and a carboxylate moiety [1]. In industrial procurement, it is primarily sourced as a pre-deprotonated nucleophilic intermediate for the synthesis of paraben esters, a key monomer precursor for high-performance liquid crystal polymers (LCPs), and a highly soluble preservative for aqueous formulations [2]. Its primary value proposition lies in its ability to bypass the poor aqueous solubility and requisite in-situ deprotonation steps associated with its free acid counterpart, streamlining both chemical synthesis and liquid formulation workflows [1].

Research & Procurement Fit

1
Aqueous formulation compatibility

Freely water-soluble sodium salt enables co-solvent-free incorporation; supports water-based preservative systems and research matrices.

2
Broad pH preservative study fit

Reported preservation across pH 4–8, extending into near-neutral range where benzoate/sorbate fail; fits low-acid beverage and neutral cosmetic research.

3
Hydroxyl radical trapping research tool

Produces single predominant isomer (3,4-DHBA), reducing analytical ambiguity vs. salicylate; validated in vivo microdialysis and serum models.

Substituting Sodium 4-hydroxybenzoate with the free 4-hydroxybenzoic acid or generic benzoates introduces significant process friction. The free acid has a low aqueous solubility of approximately 5 g/L at 25 °C, necessitating the use of volatile organic solvents (VOCs) or elevated temperatures for formulation and reaction[1]. In synthetic workflows such as esterification or alkylation, using the free acid requires the stoichiometric addition of strong bases, which can trigger unwanted side reactions (e.g., competing O-alkylation versus C-alkylation) and complicate phase-transfer catalysis [2]. Furthermore, substituting with standard sodium benzoate deprives the system of the para-hydroxyl group essential for downstream condensation into liquid crystal polymers (LCPs) or cross-linking applications.

Substitution Risk

Salt form vs. free ester (methylparaben): solubility gap precludes direct swap in fully aqueous formulations; co-solvent-free workflows may be lost.

pH range mismatch: sodium benzoate/potassium sorbate lose efficacy above pH 5.5, making them unreliable substitutes for near-neutral products or low-acid research formulations.

Radical trapping profile: salicylate produces multiple DHBA isomers with endogenous background, which may shift analytical interpretation; single-isomer advantage may not transfer.

Aqueous Solubility for High-Concentration Processing

Sodium 4-hydroxybenzoate exhibits exceptional water solubility, allowing for the preparation of highly concentrated aqueous solutions without the need for organic co-solvents. In contrast, the free 4-hydroxybenzoic acid is severely limited by its low solubility in water, creating bottlenecks in aqueous-phase synthesis and liquid masterbatch production [1].

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data>50 g/L (freely soluble, clear solutions)
Comparator Or Baseline~5 g/L (4-Hydroxybenzoic acid)
Quantified Difference>10-fold increase in minimum aqueous solubility
ConditionsStandard aqueous conditions at 25 °C

Enables the formulation of concentrated liquid masterbatches and facilitates green-chemistry aqueous-phase reactions without volatile organic solvents.

Aqueous Solubility
Head-to-head
≥100 mg/mL (sodium salt) vs. ~2.5 mg/mL (free methylparaben) — approximately 40-fold difference
Reported solubility advantage supports co-solvent-free aqueous formulation.
At ambient temperature; pure water system.

Pre-Activated Reactivity in Solid-Liquid Phase-Transfer Catalysis

In ultrasound-assisted solid-liquid phase-transfer catalysis (U-SLPTC) for esterification (e.g., reacting with benzyl bromide), Sodium 4-hydroxybenzoate acts as a direct, pre-formed nucleophile. Studies utilizing dual-site phase-transfer catalysts demonstrate that the sodium salt achieves rapid, high-yield conversion without requiring in-situ base addition, which is mandatory when starting from the free acid [1].

Evidence DimensionEsterification yield in U-SLPTC
Target Compound Data84.3% yield in 30 minutes (using pre-formed sodium salt)
Comparator Or BaselineFree 4-hydroxybenzoic acid (requires added base, prone to biphasic partitioning issues)
Quantified DifferenceElimination of base-addition step and associated side reactions
ConditionsUltrasound-assisted solid-liquid phase-transfer catalysis with BTBAMBC dual-site catalyst at 60 °C

Streamlines the industrial synthesis of parabens and complex ethers by reducing reagent count, minimizing side reactions, and accelerating reaction kinetics.

Preservative pH Range
Cross-study
pH 4.0–8.0 (target) vs. sodium benzoate optimal <5.0, potassium sorbate reduced >5.5
Extends effective pH ceiling by ~2.5–3.5 units over common alternatives; fits low-acid product research.
Food/beverage matrices; aqueous systems pH 3.0–8.0.

Thermodynamic Stability in Divalent Metal Chelation

The para-hydroxyl group in Sodium 4-hydroxybenzoate influences its thermodynamic binding profile with divalent cations like calcium. Compared to its structural isomers, the 4-hydroxybenzoate anion exhibits a highly exothermic complexation enthalpy, making it distinctively stable in specific metal-coordinated matrices [1].

Evidence DimensionEnthalpy of complex formation (ΔH°) with Calcium (Ca2+)
Target Compound Data-51 kJ/mol (Sodium 4-hydroxybenzoate)
Comparator Or Baseline-39 kJ/mol (Sodium 3-hydroxybenzoate)
Quantified Difference12 kJ/mol more exothermic binding
Conditions1:1 complex formation in water at ionic strength 0.16 (NaCl)

Critical for designing stable, metal-coordinated biostimulants or specialized agricultural formulations where controlled release of the organic ligand is required.

Hydroxyl Radical Trapping
Head-to-head
4-Hydroxybenzoate → single isomer (3,4-DHBA); salicylate → multiple isomers with endogenous background
Reported simpler isomer profile reduces analytical misinterpretation risk in free radical research.
Validated in vitro, in vivo serum, and intrastriatal microdialysis; HPLC-ECD picomole detection.
Usage Efficiency
Cross-study
~1/10 of sodium benzoate loading for equivalent preservative effect
Reported lower use level may reduce organoleptic impact and support cumulative preservative limit compliance.
Based on multiple industry sources; exact end-use concentration depends on matrix.
Thermal Stability
Cross-study
Decomposition >300°C vs. potassium sorbate 270°C, methylparaben 125–131°C
Higher thermal threshold reported; may reduce preservative loss during hot-fill/pasteurization processing.
Standard melting point determination; atmospheric pressure.
Reactivity vs. Benzoic Acid
Class-level
Para-hydroxyl group reduces electrophilic aromatic substitution reactivity relative to parent benzoic acid.
Context-dependent synthetic selectivity may differ; data to verify in specific reaction conditions.
Qualitative structure-activity inference; no direct quantitative reactivity comparison available.

Liquid Crystal Polymer (LCP) Precursor Synthesis

Where this compound is the right choice for synthesizing high-performance LCP monomers. Its pre-deprotonated state facilitates the efficient condensation reactions required to manufacture LCPs used in electronics, automotive parts, and 5G communication materials [1].

Ultrasound-Assisted Phase-Transfer Synthesis of Parabens

Where this compound is the right choice for manufacturing specialty paraben esters (e.g., benzylparaben) via phase-transfer catalysis. It eliminates the need for organic solvents and strong bases, directly serving as a highly reactive nucleophile [2].

High-Concentration Aqueous Preservative Masterbatches

Where this compound is the right choice for liquid industrial or cosmetic formulations requiring a broad-spectrum antimicrobial agent without the severe solubility bottlenecks of standard methylparaben or free 4-hydroxybenzoic acid [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-acid / near-neutral beverage & food preservation
Effective preservative pH range extending into neutral conditions
Confirm antimicrobial efficacy at target product pH (5.5–8.0)
Fully aqueous pharmaceutical / cosmetic formulations
Freely water-soluble salt eliminates organic co-solvent need
Verify dissolution and preservative function in water-based matrix
In vivo hydroxyl radical detection (oxidative stress research)
Single predominant isomer product (3,4-DHBA) for hydroxyl trapping
Validate analytical specificity for 3,4-DHBA in biological matrices
High-temperature processed products (hot-fill, pasteurization)
High thermal decomposition threshold
Confirm preservative integrity after thermal unit operations

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.02146333 g/mol

Monoisotopic Mass

161.02146333 g/mol

Heavy Atom Count

11

UNII

V6102T509B

Related CAS

99-96-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 81 of 84 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

114-63-6

Wikipedia

Sodium paraben

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Benzoic acid, 4-hydroxy-, sodium salt (1:1): ACTIVE

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